molecular formula C18H25NO4 B1607522 (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid CAS No. 959576-64-8

(R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1607522
CAS No.: 959576-64-8
M. Wt: 319.4 g/mol
InChI Key: RRSHJVJIWMYMJI-GOSISDBHSA-N
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Description

(R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C18H25NO4 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Conformation

  • The pyrrolidine ring in related compounds often adopts an envelope conformation, demonstrating the flexibility and dynamic nature of these molecules in crystal structures. Such configurations are crucial for understanding the molecular interactions and designing of compounds with desired biological activities. For example, in the study of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, the pyrrolidine ring showed an envelope conformation, highlighting the structural versatility of tert-butoxycarbonyl-protected pyrrolidines (P. Rajalakshmi et al., 2013).

Catalytic Applications and Synthesis

  • Tert-butoxycarbonyl-protected pyrrolidines serve as intermediates in the synthesis of complex molecules, illustrating their role in organic synthesis and catalysis. This is demonstrated by their involvement in reactions such as the synthesis of cyclopropane-annelated azaoligoheterocycles, where they contribute to the formation of structurally diverse and complex molecular architectures (M. Gensini & A. de Meijere, 2004).

Chemical Transformations and Reactivity

  • The chemical reactivity of tert-butoxycarbonyl-protected pyrrolidines facilitates the synthesis of various organic compounds, including esters and anhydrides, showcasing their utility in constructing a wide range of chemical entities. This aspect is highlighted in the synthesis of carboxylic anhydrides and esters through reactions involving carboxylic acids and dialkyl dicarbonates, demonstrating the tert-butoxycarbonyl group's role in enabling versatile chemical transformations (G. Bartoli et al., 2007).

Material Science Applications

  • Compounds containing the tert-butoxycarbonyl group, similar to (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid, are used in the development of advanced materials, such as polyamides with specific properties. For instance, aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone exhibit remarkable solubility, thermal stability, and mechanical properties, indicating the potential of tert-butoxycarbonyl-protected compounds in material science (Chin‐Ping Yang et al., 1999).

Properties

IUPAC Name

(2R)-2-[(2-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-13-8-5-6-9-14(13)12-18(15(20)21)10-7-11-19(18)16(22)23-17(2,3)4/h5-6,8-9H,7,10-12H2,1-4H3,(H,20,21)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSHJVJIWMYMJI-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@]2(CCCN2C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375957
Record name (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959576-64-8
Record name (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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